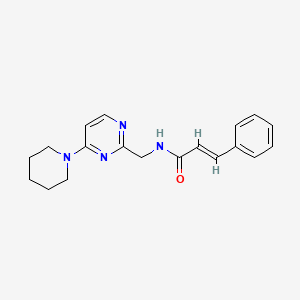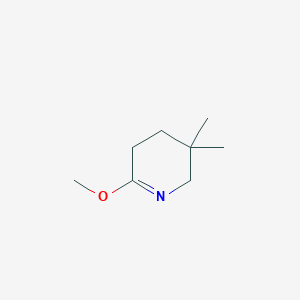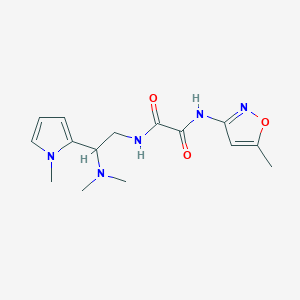![molecular formula C26H26N2S B2529894 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole CAS No. 339277-12-2](/img/structure/B2529894.png)
2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound "2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole" is a derivative of imidazole, which is a heterocyclic compound characterized by a five-membered ring containing two nitrogen atoms. Imidazole derivatives are known for their diverse biological activities and applications in medicinal chemistry. The compound is not directly mentioned in the provided papers, but the papers do discuss related imidazole derivatives and their synthesis, properties, and potential applications.
Synthesis Analysis
The synthesis of imidazole derivatives can be achieved through various methods. Paper describes a one-pot, four-component reaction involving 1,2-diketones, aryl aldehydes, ammonium acetate, and substituted aromatic amines. This method is carried out in a solvent-free medium using β-cyclodextrin-propyl sulfonic acid as a catalyst, which affords the target compounds in excellent yields. Although the specific compound of interest is not synthesized in this study, the methodology could potentially be adapted for its synthesis.
Molecular Structure Analysis
Imidazole derivatives often exhibit interesting structural characteristics that can be analyzed using spectroscopic methods. Paper details the characterization of a benzimidazole derivative using IR, 1H, and 13C NMR spectroscopy. Computational analysis, including DFT/B3LYP calculations and GIAO method for NMR chemical shifts, was also performed. These techniques could be applied to the compound of interest to determine its molecular structure and electronic properties.
Chemical Reactions Analysis
The reactivity of imidazole derivatives can vary depending on the substituents attached to the imidazole ring. The papers provided do not detail specific reactions for the compound "this compound," but they do offer insights into the reactivity of similar compounds. For instance, the synthesis process described in paper involves the formation of imidazole rings, which could be relevant to understanding the chemical reactions of the compound .
Physical and Chemical Properties Analysis
The physical and chemical properties of imidazole derivatives are influenced by their molecular structure. Paper discusses the non-linear optical (NLO) properties of a benzimidazole derivative, indicating that the thiol form of the molecule is more stable than the thione form and exhibits good NLO properties. This suggests that the compound "this compound" may also possess interesting optical properties, which could be explored through similar analyses.
Scientific Research Applications
Detection of Cyanide and Mercury Ions
The research demonstrates the application of imidazole-based chemosensors, including derivatives similar to 2-{[4-(tert-butyl)benzyl]sulfanyl}-4,5-diphenyl-1H-imidazole, for the reversible detection of cyanide and mercury ions. These compounds exhibit specific reactivity towards CN- ions, leading to fluorescence quenching, and are reversible sensors for Hg2+ ions. This application is significant for environmental monitoring and safety measures against toxic substances (Emandi, Flanagan, & Senge, 2018).
Antioxidant Properties
A novel series of 5-Substituted 1-Aryl-2,3-diphenyl imidazoles has been synthesized and shown to possess predominant antioxidant activity. This highlights the potential of imidazole derivatives, similar in structure to the compound of interest, as antioxidants, which could be relevant in pharmaceutical applications to counteract oxidative stress (Naik, Kumar, & Rangaswamy, 2012).
Luminescent Materials
Imidazole derivatives have been used in the development of blue luminescent materials for light-emitting devices. The incorporation of specific functional groups can significantly affect the photophysical properties, suggesting the versatility of imidazole compounds in material science for optical applications (Li et al., 2021).
Mechanism of Action
The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Future Directions
Imidazole has become an important synthon in the development of new drugs . The review highlights the recent advances in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .
properties
IUPAC Name |
2-[(4-tert-butylphenyl)methylsulfanyl]-4,5-diphenyl-1H-imidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H26N2S/c1-26(2,3)22-16-14-19(15-17-22)18-29-25-27-23(20-10-6-4-7-11-20)24(28-25)21-12-8-5-9-13-21/h4-17H,18H2,1-3H3,(H,27,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CDLNKOZZBYRHOC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)CSC2=NC(=C(N2)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H26N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[2-(benzenesulfonamido)phenoxy]thiophene-2-carboxylic Acid](/img/structure/B2529814.png)
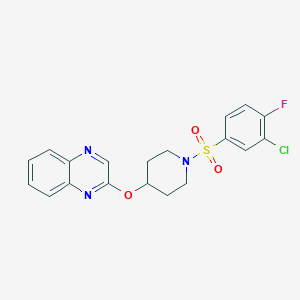
![4-tert-butyl-N-[3-(2-methyl-4-oxopyrido[2,3-d]pyrimidin-3-yl)phenyl]benzamide](/img/structure/B2529818.png)
![N-[5-chloro-2-(4-methylpiperazino)phenyl]-3-nitrobenzenecarboxamide](/img/structure/B2529819.png)
![methyl 2-((3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-4-oxo-6-propyl-2-(trifluoromethyl)-4H-chromen-7-yl)oxy)propanoate](/img/structure/B2529820.png)
![[(1Z,4E)-3-methylidene-5-phenylpenta-1,4-dienyl]benzene](/img/no-structure.png)
![(Z)-2-Cyano-N-[2-(3,4-dimethoxyphenyl)ethyl]-3-[2-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B2529825.png)
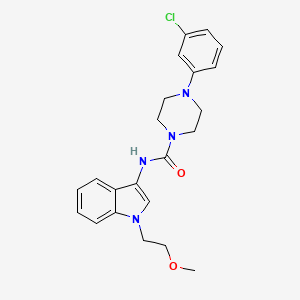
![(E)-3-[4-(4-Bromopyrazol-1-yl)-3-fluorophenyl]-N-[2-(prop-2-enoylamino)ethyl]prop-2-enamide](/img/structure/B2529828.png)
